molecular formula C9H10N2O2S B2965266 5,6-dimethoxy-1H-benzimidazole-2-thiol CAS No. 74004-74-3

5,6-dimethoxy-1H-benzimidazole-2-thiol

Cat. No. B2965266
CAS RN: 74004-74-3
M. Wt: 210.25
InChI Key: AIPIIYXJGWHOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-1H-benzimidazole-2-thiol is a chemical compound with the CAS Number: 74004-74-3 . It has a molecular weight of 210.26 .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-1H-benzimidazole-2-thiol is represented by the linear formula: C9H10N2O2S . The InChI code for this compound is 1S/C9H10N2O2S/c1-12-7-3-5-6 (4-8 (7)13-2)11-9 (14)10-5/h3-4H,1-2H3, (H2,10,11,14) .


Physical And Chemical Properties Analysis

The compound 5,6-Dimethoxy-1H-benzimidazole-2-thiol has a molecular weight of 210.26 . Its IUPAC name is 5,6-dimethoxy-1H-benzimidazole-2-thiol .

Scientific Research Applications

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives, including compounds related to 5,6-dimethoxy-1H-benzimidazole-2-thiol, have been extensively studied for their medicinal properties. These compounds have shown a wide range of biological activities, including antihelminthic, antacid, and antibacterial properties. The interaction of these derivatives with DNA and their interference with DNA-associated processes make them particularly relevant in the development of drugs targeting genetic materials and cellular processes. The structural component of benzimidazole, found in vitamin B12, underscores its biological significance and potential therapeutic applications (Bhattacharya & Chaudhuri, 2008).

Benzimidazole Derivatives as Antimicrobial Agents

The synthesis and study of benzimidazole derivatives, including those with a thiophene ring similar to 5,6-dimethoxy-1H-benzimidazole-2-thiol, have revealed significant antimicrobial activities. These compounds have been tested against various bacterial strains such as Micrococcus luteus, Bacillus cereus, and Escherichia coli, as well as fungal strains like Candida albicans, showing promising antimicrobial properties. The structural modifications in these derivatives contribute to their potential as novel antimicrobial agents, offering a new avenue for the development of treatments against microbial infections (Kaplancıklı et al., 2004).

Development of Angiotensin II Receptor Antagonists

Benzimidazole derivatives bearing acidic heterocycles, closely related to the chemical structure of 5,6-dimethoxy-1H-benzimidazole-2-thiol, have been synthesized and evaluated for their role as angiotensin II receptor antagonists. These compounds have shown high affinity for the AT1 receptor and the ability to inhibit angiotensin II-induced pressor responses, suggesting their potential in the treatment of hypertension and related cardiovascular diseases. The study highlights the significance of the benzimidazole moiety in developing nonpeptide angiotensin II receptor antagonists with improved bioavailability and lipophilicity (Kohara et al., 1996).

Applications in Organic Synthesis and Catalysis

Benzimidazole derivatives, including those related to 5,6-dimethoxy-1H-benzimidazole-2-thiol, have found applications in organic synthesis and catalysis. The synthesis of bisbenzimidazole dithiol derivatives and their analogs has been explored, demonstrating the versatility of the benzimidazole scaffold in medicinal chemistry. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. The study emphasizes the importance of the benzimidazole framework in the design and synthesis of pharmacologically active compounds (Molou et al., 2022).

Safety And Hazards

The safety data sheet for 5,6-Dimethoxy-1H-benzimidazole-2-thiol suggests avoiding contact with skin, eyes, or clothing. It also recommends ensuring adequate ventilation and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

5,6-dimethoxy-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-7-3-5-6(4-8(7)13-2)11-9(14)10-5/h3-4H,1-2H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPIIYXJGWHOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=S)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethoxy-1H-benzimidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.